2,3-Dichloro-4-methoxypyridine
Overview
Description
2,3-Dichloro-4-methoxypyridine is an organic compound with the molecular formula C6H4Cl2NO and a molecular weight of 162.01 g/mol. It is a colorless to pale yellow liquid with a peculiar odor. This compound is primarily used as a synthetic intermediate in the production of pesticides and other chemical products .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloro-4-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its role in the sm coupling reaction suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the reaction conditions and the nature of the organoboron reagent involved .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the SM coupling process and the properties of the organoboron reagent
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-4-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with specific receptors on the cell surface .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing the substrate from accessing the site. This inhibition can result in a decrease in the overall metabolic activity of the cell. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity. These changes are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For instance, high doses of this compound have been observed to cause liver toxicity in animal models, indicating a threshold effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, leading to changes in metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For instance, this compound may be transported into cells via specific membrane transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-4-methoxypyridine can be synthesized through various methods. One common method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,3-Dichloro-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop-protection products.
2-Fluoro-4-methylpyridine: Used in various synthetic applications.
2-Chloro-4-methylpyridine: Employed in the determination of gas-phase basicity of organic molecules.
Uniqueness: 2,3-Dichloro-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various chemical products.
Properties
IUPAC Name |
2,3-dichloro-4-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRWPFVCRVLSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601457 | |
Record name | 2,3-Dichloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-57-4 | |
Record name | 2,3-Dichloro-4-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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